3-Hydroxy-5-phenylpentanenitrile
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Overview
Description
3-Hydroxy-5-phenylpentanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by a hydroxyl group (-OH) attached to the third carbon of a five-carbon chain, which also contains a phenyl group (a benzene ring) and a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-phenylpentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-phenylpentanoic acid with a dehydrating agent to form the nitrile group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-phenylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products:
Oxidation: Formation of 3-oxo-5-phenylpentanenitrile or 3-carboxy-5-phenylpentanenitrile.
Reduction: Formation of 3-hydroxy-5-phenylpentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-phenylpentanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxy-5-phenylpentanamine: Similar structure but with an amine group instead of a nitrile group.
3-Hydroxy-5-phenylpentanone: Similar structure but with a ketone group instead of a nitrile group.
Uniqueness: 3-Hydroxy-5-phenylpentanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-hydroxy-5-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-8H2 |
InChI Key |
QUVHJVQPGLIHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC#N)O |
Origin of Product |
United States |
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